(1-Cyclopentyl-1H-imidazol-5-YL)methanol
Overview
Description
(1-Cyclopentyl-1H-imidazol-5-YL)methanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biomimetic Applications : A study by (Gaynor, McIntyre & Creutz, 2023) describes the synthesis of a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, through a multi-step process. This compound and its derivatives are potential precursors for the synthesis of biomimetic chelating ligands.
Chemical Synthesis of Imidazole Derivatives : The synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives is discussed in a study by (Ohta, Hayakawa, Nishimura & Okamoto, 1987). These derivatives can be converted into carbonyl compounds, indicating their potential in chemical synthesis and applications in organic chemistry.
Catalysis in Synthesis of Imidazoles : A paper by (Samai, Nandi, Singh & Singh, 2009) explores the use of L-Proline as an efficient catalyst for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles, which could be related to the synthesis routes of (1-Cyclopentyl-1H-imidazol-5-YL)methanol.
Utilization in Organic Synthesis : Research by (Sarki et al., 2021) discusses the use of methanol in the N-methylation of amines and transfer hydrogenation of nitroarenes. This could suggest potential applications in organic synthesis involving this compound.
Catalysts for C-N Bond Formation : A study by (Donthireddy, Illam & Rit, 2020) on Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands for C-N bond formation could indicate potential applications in catalysis for reactions involving this compound.
Green Organocatalysis : The use of imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for the synthesis of compounds under solvent-free conditions is discussed in research by (Nazari et al., 2014). This could be relevant for eco-friendly synthesis methods involving this compound.
Properties
IUPAC Name |
(3-cyclopentylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-6-9-5-10-7-11(9)8-3-1-2-4-8/h5,7-8,12H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKCWPPYXOHBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650281 | |
Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-86-7 | |
Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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